molecular formula C14H15NO5S B2381122 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate CAS No. 478261-01-7

2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate

Cat. No.: B2381122
CAS No.: 478261-01-7
M. Wt: 309.34
InChI Key: GIDWROMBDORHDR-UHFFFAOYSA-N
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Description

2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate is a chemical compound with the molecular formula C14H15NO5S. It is known for its unique structure, which includes a sulfamate group attached to a hydroxyphenyl and a methoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate typically involves the reaction of 2-hydroxyphenylamine with 2-methoxybenzyl chloride in the presence of a sulfamating agent. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonate derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .

Scientific Research Applications

2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate involves its interaction with specific molecular targets and pathways. The sulfamate group can interact with enzymes and proteins, leading to inhibition or activation of certain biological processes. The hydroxyphenyl and methoxybenzyl groups contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxyphenyl-N-(2-chlorobenzyl)sulfamate
  • 2-hydroxyphenyl-N-(2-fluorobenzyl)sulfamate
  • 2-hydroxyphenyl-N-(2-nitrobenzyl)sulfamate

Uniqueness

2-hydroxyphenyl-N-(2-methoxybenzyl)sulfamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

(2-hydroxyphenyl) N-[(2-methoxyphenyl)methyl]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c1-19-13-8-4-2-6-11(13)10-15-21(17,18)20-14-9-5-3-7-12(14)16/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDWROMBDORHDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)OC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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